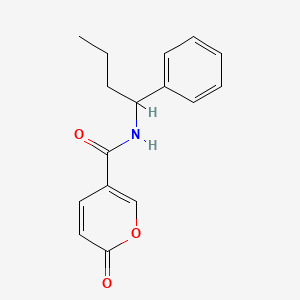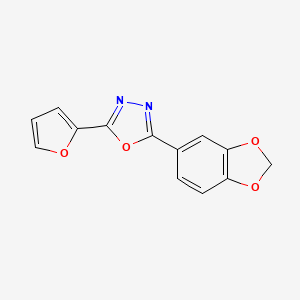![molecular formula C28H33NO6 B5988095 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid](/img/structure/B5988095.png)
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid is a complex organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane. The key steps include:
Nitration: Introduction of the nitro group to the adamantane core.
Carboxylation: Introduction of carboxylic acid groups at specific positions on the adamantane structure.
Coupling Reactions: Formation of the final compound by coupling the nitrophenyl and carboxy-adamantane intermediates.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Acid chlorides or amines for esterification and amidation, respectively.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
科学研究应用
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe or inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.
3-Phenyl-adamantane-1-carboxylic acid: Another adamantane derivative with a phenyl group instead of a nitrophenyl group.
3-(4-Nitrophenyl)adamantane-1-carboxylic acid: Similar structure but lacks the additional carboxylic acid group.
Uniqueness
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid is unique due to the presence of both carboxylic acid and nitrophenyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
属性
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c30-23(31)27-10-16-3-17(11-27)7-25(6-16,14-27)20-1-2-21(22(5-20)29(34)35)26-8-18-4-19(9-26)13-28(12-18,15-26)24(32)33/h1-2,5,16-19H,3-4,6-15H2,(H,30,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJDCGMYWYKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC(=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5988014.png)
![N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5988018.png)

![ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B5988037.png)
![4-[4-(4-iodophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5988042.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B5988054.png)
![methyl N-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-L-valinate](/img/structure/B5988061.png)

![5-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]-1H-benzimidazole](/img/structure/B5988078.png)
![4-{1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}-2-methoxyphenol](/img/structure/B5988089.png)
![2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B5988099.png)
![2,4-Dibromo-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5988106.png)
![N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine](/img/structure/B5988123.png)
